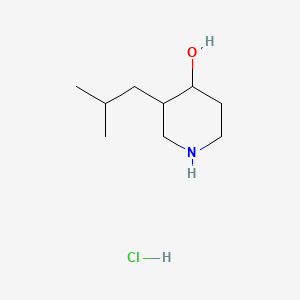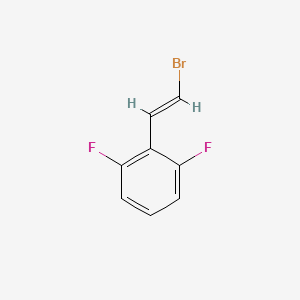![molecular formula C8H10BNO5 B13482108 [5-(Methoxycarbonyl)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl]boronic acid](/img/structure/B13482108.png)
[5-(Methoxycarbonyl)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(Methoxycarbonyl)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl]boronic acid: is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a methoxycarbonyl group, a methyl group, and a ketone group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Methoxycarbonyl)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl]boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Boronic Acid Group: The boronic acid group can be introduced via a Suzuki-Miyaura coupling reaction.
Functional Group Modifications: The methoxycarbonyl group and the ketone group can be introduced through esterification and oxidation reactions, respectively.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, leading to the formation of boronic esters or borates.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The methoxycarbonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [5-(Methoxycarbonyl)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl]boronic acid is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds . This makes it a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology
The compound’s ability to form stable complexes with diols makes it useful in the study of carbohydrate chemistry. It can be used as a protective group for diols in the synthesis of complex carbohydrates .
Medicine
In medicinal chemistry, the compound can be used as a building block for the synthesis of biologically active molecules. Its boronic acid group can interact with biological targets, making it a potential candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of advanced materials and polymers. Its unique reactivity allows for the creation of materials with specific properties.
Mechanism of Action
The mechanism of action of [5-(Methoxycarbonyl)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl]boronic acid primarily involves its ability to form stable complexes with various functional groups. The boronic acid group can form reversible covalent bonds with diols, which is useful in carbohydrate chemistry . Additionally, the compound can participate in Suzuki-Miyaura coupling reactions, where it undergoes transmetalation with a palladium catalyst to form carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the pyridine ring and additional functional groups.
4-Methoxycarbonylphenylboronic Acid: Similar but with a different substitution pattern on the aromatic ring.
N-Boc-5-methoxy-2-indolylboronic Acid: Contains an indole ring instead of a pyridine ring.
Uniqueness
The uniqueness of [5-(Methoxycarbonyl)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl]boronic acid lies in its combination of functional groups, which allows for diverse reactivity and applications. The presence of the pyridine ring, methoxycarbonyl group, and ketone group provides additional sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
(5-methoxycarbonyl-1-methyl-6-oxopyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO5/c1-10-4-5(9(13)14)3-6(7(10)11)8(12)15-2/h3-4,13-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZOULKITHROQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(C(=O)C(=C1)C(=O)OC)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
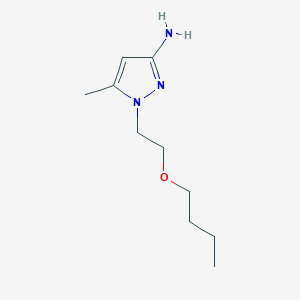

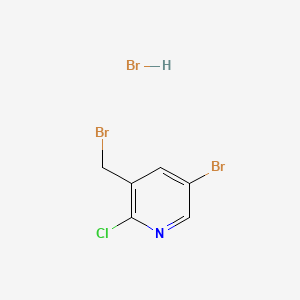

![Bicyclo[2.2.2]octane-1,4-dicarbaldehyde](/img/structure/B13482054.png)
![2-chloro-N-[2-(2,6-dioxo-3-piperidyl)-3-oxo-isoindolin-5-yl]acetamide](/img/structure/B13482057.png)

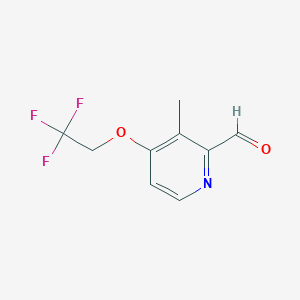
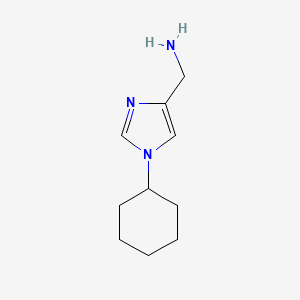


![(1S,4R)-1,3,3-trimethyl-2-methylidenebicyclo[2.2.1]heptane](/img/structure/B13482101.png)
